3-(4-Methyl-pyridin-3-yl)-acrylic acid
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Overview
Description
3-(4-Methyl-pyridin-3-yl)-acrylic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 4-position and an acrylic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-pyridin-3-yl)-acrylic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine, which is commercially available.
Formation of Intermediate: The 4-methylpyridine undergoes a series of reactions to introduce the acrylic acid moiety at the 3-position. This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds.
Final Product: The intermediate is then subjected to further reactions, such as oxidation or hydrolysis, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: The use of catalysts to enhance reaction rates and selectivity.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: Advanced purification techniques, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-pyridin-3-yl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The pyridine ring can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(4-Methyl-pyridin-3-yl)-acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-pyridin-3-yl)-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: Interact with cellular receptors to influence cell signaling and function.
Affect Gene Expression: Alter the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine: A precursor in the synthesis of 3-(4-Methyl-pyridin-3-yl)-acrylic acid.
3-(4-Methyl-pyridin-3-yl)-propionic acid: A structurally similar compound with a propionic acid moiety instead of acrylic acid.
4-Methyl-3-nitropyridine: Another derivative of 4-methylpyridine with different functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and an acrylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-methylpyridin-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-4-5-10-6-8(7)2-3-9(11)12/h2-6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFBUYAGGSSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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